molecular formula C17H22FNO3 B1376485 tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate CAS No. 1480151-85-6

tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1376485
CAS No.: 1480151-85-6
M. Wt: 307.36 g/mol
InChI Key: ZIXNBIHJGZBQBM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and ketones under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a building block for designing bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate: Similar structure but lacks the 2-methyl group on the aromatic ring.

    tert-Butyl 2-(4-chloro-2-methylphenyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

tert-Butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is unique due to the combination of its fluorinated aromatic ring and the piperidine ring with a ketone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-11-9-12(18)5-6-14(11)15-10-13(20)7-8-19(15)16(21)22-17(2,3)4/h5-6,9,15H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXNBIHJGZBQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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